molecular formula C13H8ClFN2O3 B11682835 4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide

4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide

Cat. No.: B11682835
M. Wt: 294.66 g/mol
InChI Key: MGHXSNKJFLFLJZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents like potassium permanganate

Major Products Formed

    Reduction: 4-amino-N-(2-fluorophenyl)-2-nitrobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group and the fluorophenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-fluorophenyl)benzenesulfonamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a fluorophenyl group distinguishes it from other benzamide derivatives, potentially enhancing its utility in various applications.

Properties

Molecular Formula

C13H8ClFN2O3

Molecular Weight

294.66 g/mol

IUPAC Name

4-chloro-N-(2-fluorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8ClFN2O3/c14-8-5-6-9(12(7-8)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)

InChI Key

MGHXSNKJFLFLJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])F

Origin of Product

United States

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